Obscuraminol A

Catalog No.
S639538
CAS No.
M.F
C18H31NO
M. Wt
277.4 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Obscuraminol A

Product Name

Obscuraminol A

IUPAC Name

(2S,3R,6Z,9Z,12Z,15Z)-2-aminooctadeca-6,9,12,15-tetraen-3-ol

Molecular Formula

C18H31NO

Molecular Weight

277.4 g/mol

InChI

InChI=1S/C18H31NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17(2)19/h4-5,7-8,10-11,13-14,17-18,20H,3,6,9,12,15-16,19H2,1-2H3/b5-4-,8-7-,11-10-,14-13-/t17-,18+/m0/s1

InChI Key

YNNQTVPKSXTDCK-SABUVIKOSA-N

SMILES

CCC=CCC=CCC=CCC=CCCC(C(C)N)O

Canonical SMILES

CCC=CCC=CCC=CCC=CCCC(C(C)N)O

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\CC[C@H]([C@H](C)N)O

The exact mass of the compound Obscuraminol A is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sphingolipids [SP] -> Sphingoid bases [SP01] -> Sphingoid base analogs [SP0108]. However, this does not mean our product can be used or applied in the same or a similar way.

Obscuraminol A is a novel alkaloid compound isolated from the marine tunicate Pseudodistoma obscurum. This compound has gained attention for its unique structural features and potential biological activities. Alkaloids are known for their diverse pharmacological properties, and Obscuraminol A is no exception, showing promise in various areas of scientific research.

Overview - Chemistry LibreTexts" class="citation ml-xs inline" data-state="closed" href="https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Chemical_Reactions/Chemical_Reactions_Examples/Chemical_Reactions_Overview" rel="nofollow noopener" target="_blank"> .

Research indicates that Obscuraminol A exhibits significant biological activities, particularly in antimicrobial and anticancer domains. Studies have shown that this compound can inhibit the growth of various pathogens and may induce apoptosis in cancer cells. Its mechanism of action is still under investigation, but it is believed to interact with cellular targets that disrupt normal cellular functions, leading to cell death or inhibition of proliferation.

The synthesis of Obscuraminol A typically involves multi-step organic synthesis starting from simpler precursors. Key steps may include:

  • Formation of the Unsaturated Amino Alcohol: This step often involves reductions and substitutions.
  • Purification: Techniques such as chromatography are employed to isolate the desired compound from reaction mixtures.
  • Characterization: Spectroscopic methods (e.g., NMR, MS) are used to confirm the structure and purity of Obscuraminol A.

Industrial production methods mirror laboratory synthesis but are scaled up for larger quantities, incorporating additional purification steps to ensure high purity

Obscuraminol A has potential applications across several fields:

  • Pharmaceuticals: Due to its antimicrobial and anticancer properties, it is being explored as a lead compound for drug development.
  • Material Science: As a building block in organic synthesis, it can be used to create more complex molecules that may have industrial applications.
  • Research: It serves as a valuable tool in biochemical studies aimed at understanding cellular processes and disease mechanisms.

Interaction studies involving Obscuraminol A focus on its binding affinity to various biological targets. These studies help elucidate its mechanism of action and therapeutic potential. Preliminary findings suggest that it may interact with specific receptors or enzymes involved in cell signaling pathways, which could explain its biological effects.

Obscuraminol A shares structural similarities with other members of the obscuraminol family, including:

  • Obscuraminol B
  • Obscuraminol C
  • Obscuraminol D
  • Obscuraminol E
  • Obscuraminol F

Uniqueness

What sets Obscuraminol A apart from its analogs is its specific structural configuration that imparts unique chemical reactivity and biological activity. While other obscuraminols may share similar core structures, Obscuraminol A has demonstrated distinct interactions with biological targets and different patterns of reactivity compared to its counterparts. This uniqueness makes it a valuable candidate for further research into therapeutic applications.

XLogP3

4

Wikipedia

1-deoxysphinga-6Z,9Z,12Z,15Z-tetraenine

Use Classification

Lipids -> Sphingolipids [SP] -> Sphingoid bases [SP01] -> Sphingoid base analogs [SP0108]

Dates

Last modified: 02-18-2024

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